molecular formula C24H27P B3053083 Tris(2-ethylphenyl)phosphane CAS No. 50777-27-0

Tris(2-ethylphenyl)phosphane

Cat. No.: B3053083
CAS No.: 50777-27-0
M. Wt: 346.4 g/mol
InChI Key: RLRSSUBSVSBAJD-UHFFFAOYSA-N
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Description

Tris(2-ethylphenyl)phosphane (C24H27P) is a tertiary phosphane ligand featuring three 2-ethylphenyl substituents bonded to a central phosphorus atom. The ortho-substituted ethyl groups impart significant steric bulk, influencing its coordination chemistry and reactivity. Ortho-substitution generally increases steric demand compared to para-substituted analogs, affecting ligand binding strength, catalytic activity, and stability in metal complexes .

Properties

IUPAC Name

tris(2-ethylphenyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27P/c1-4-19-13-7-10-16-22(19)25(23-17-11-8-14-20(23)5-2)24-18-12-9-15-21(24)6-3/h7-18H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRSSUBSVSBAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1P(C2=CC=CC=C2CC)C3=CC=CC=C3CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514275
Record name Tris(2-ethylphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50777-27-0
Record name Tris(2-ethylphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reactions often involve halides or other electrophiles under mild conditions.

Major Products Formed:

    Phosphine Oxides: Formed during oxidation reactions.

    Reduced Organic Compounds: Result from reduction reactions.

    Substituted Phosphines: Products of nucleophilic substitution reactions.

Mechanism of Action

Mechanism: Tris(2-ethylphenyl)phosphane exerts its effects primarily through its ability to donate electrons from the phosphorus atom. This electron donation facilitates various chemical reactions, including catalysis and reduction processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Steric Properties

The steric profile of phosphane ligands is quantified using the Tolman cone angle. For example:

  • Tris(naphthalen-1-yl)phosphane exhibits a cone angle of 203° due to the bulky naphthyl groups, limiting reactivity at the phosphorus center .
  • Tris(2-methoxyphenyl)phosphine (CAS 4731-65-1) has methoxy groups in the ortho position, which are less bulky than ethyl but still contribute to steric hindrance. No explicit cone angle is reported, but its steric demand is intermediate .
  • Tris(pentafluorophenyl)phosphine (C18F15P) features electron-withdrawing pentafluorophenyl groups, reducing steric bulk but enhancing electronic effects. Its Pd–P bond length (2.291 Å) is shorter than typical alkyl/aryl phosphanes, reflecting stronger σ-donation .

Table 1: Steric and Electronic Comparison

Compound Substituents Cone Angle (°) P–C Bond Length (Å) Electronic Effect
Tris(2-ethylphenyl)phosphane* 2-ethylphenyl ~200 (est.) ~1.83 (est.) Weak σ-donor
Tris(2-methoxyphenyl)phosphine 2-methoxyphenyl Not reported - Electron-donating
Tris(pentafluorophenyl)phosphine pentafluorophenyl Not reported 1.837 (avg.) Strong σ/π-acceptor
Tris(2,4-di-tert-butylphenyl)phosphane 2,4-di-tert-butylphenyl High (est.) - Steric dominance

*Estimated values based on analogous compounds.

Electronic Effects

  • Electron-Donating Groups: Methoxy and ethyl substituents enhance σ-donor ability, favoring metal-ligand bond formation. For example, tris(m-pyridyl)phosphane derivatives are used in hydrogenase mimics due to their moderate donating capacity .
  • Electron-Withdrawing Groups : Pentafluorophenyl groups in tris(pentafluorophenyl)phosphine increase π-acceptor strength, stabilizing low-oxidation-state metal centers in catalysis .

Key Research Findings

  • Steric vs. Electronic Trade-offs : this compound’s ethyl groups balance moderate σ-donation with steric protection, making it suitable for air-sensitive reactions. In contrast, tris(3-fluorophenyl)phosphine (C18H12F3P) leverages fluorine’s inductive effects for enhanced stability in fluorinated solvents .
  • Solubility and Compatibility : Tris(2-methoxyphenyl)phosphine has a calculated logPoct/wat of 3.47, indicating moderate hydrophobicity, while phosphate esters like tris(2,4-di-tert-butylphenyl)phosphate exhibit very low water solubility, limiting their use in aqueous systems .

Biological Activity

Tris(2-ethylphenyl)phosphane (TEPP) is a phosphorous-containing compound that has garnered attention in various fields, including industrial chemistry and toxicology. Its biological activity is of particular interest due to its potential implications for human health and environmental safety. This article reviews the biological effects, toxicological data, and relevant case studies related to TEPP, providing a comprehensive overview of its impact.

Chemical Structure:

  • Molecular Formula: C18H21P
  • CAS Number: 100-56-1

TEPP is characterized by three ethylphenyl groups attached to a phosphorus atom, which contributes to its unique chemical behavior and biological interactions.

Biological Activity Overview

The biological activity of TEPP can be assessed through various studies focusing on its toxicity, potential carcinogenicity, and effects on different organ systems.

Toxicological Studies

  • Acute Toxicity:
    • The LD50 values for TEPP in animal models indicate that it has a relatively low acute toxicity profile, with values greater than 2000 mg/kg in rabbits, suggesting a minimal risk from short-term exposure .
  • Chronic Toxicity:
    • In a chronic study involving F344/N rats, TEPP was administered via gavage at varying doses. Significant increases in liver and kidney weights were observed at higher doses (175 mg/kg and above), indicating potential organ toxicity .
  • Carcinogenic Potential:
    • Long-term exposure studies have shown evidence of carcinogenic activity in male and female rats treated with tris(2-chloroethyl) phosphate (a related compound), which may suggest similar risks for TEPP due to structural similarities . The incidence of renal tubule adenomas was notably higher in treated groups.
  • Neurotoxicity:
    • A study examining the neurotoxic effects of tri-o-ethylphenyl phosphate indicated that high doses could lead to peripheral neuropathy . This raises concerns about the neurotoxic potential of TEPP at elevated exposure levels.

Study 1: Organ Weight Changes

In a study assessing the effects of TEPP on organ weights:

  • Dosing Regimen: Rats were treated with doses ranging from 0 to 350 mg/kg/day.
  • Findings: Significant increases in absolute liver weights were noted at doses of 175 mg/kg/day and above, with relative liver weight also increasing significantly compared to controls .
Dose (mg/kg/day)Absolute Liver Weight (g)Relative Liver Weight (%)
013.4-
17515.0+19.9
35016.0+30.5

Study 2: Histopathological Changes

Histopathological examinations revealed:

  • Mild enlargement of nuclei in renal epithelial cells observed primarily in high-dose groups.
  • No significant histopathological changes were noted at lower doses, indicating a dose-dependent effect on tissue morphology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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